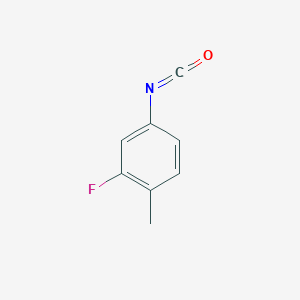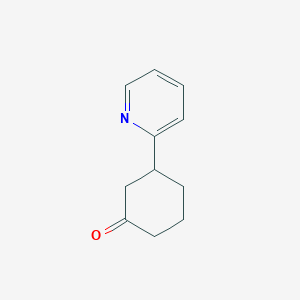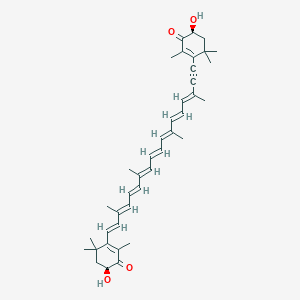
7,8-Didehydroastaxanthin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 7,8-Didehydroastaxanthin and its isomers involves complex chemical processes. Bernhard et al. (1980) reported the synthesis of (3S,3'S)-7,8,7',8'-Tetradehydroastaxanthin and (3S,3'S)-7,8-Didehydroastaxanthin (Asterinic Acid) starting from specific precursors, highlighting the intricate steps required to achieve these compounds. The synthesis confirmed the absolute configuration of both components of asterinic acid extracted from Asterias rubens based on spectroscopic comparison and direct comparison methods (Bernhard, Kienzle, Mayer, & Müller, 1980).
Molecular Structure Analysis
The molecular structure of 7,8-Didehydroastaxanthin has been a subject of detailed investigation. Bartalucci et al. (2009) conducted X-ray crystallography studies on diacetates of 6-s-cis and 6-s-trans astaxanthin, as well as 7,8-didehydroastaxanthin and its tetradehydro counterpart, to understand the conformations and molecular interactions of these compounds. Their work provides valuable insights into the structural differences and similarities among these molecules, including the angle of twist of the end rings out of the plane of the polyene chain (Bartalucci, Fisher, Helliwell, Helliwell, Liaaen-Jensen, Warren, & Wilkinson, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis of Natural Carotenoids and Related Compounds : The synthesis of 7,8-Didehydroastaxanthin and its isomers has potential applications in synthesizing optically active natural carotenoids and structurally related compounds (Bernhard et al., 1980).
Antioxidant and Anti-inflammatory Properties : Derivatives of 7,8-Didehydroastaxanthin exhibit various biological activities including antioxidant, anti-inflammatory, and antimicrobial effects (Romanenko et al., 2018).
Neuroprotective and Therapeutic Applications : 7,8-Didehydroastaxanthin (7,8-DHF) is emerging as a potential treatment for various brain and body pathologies, with numerous preclinical studies exploring its efficacy in animal models (Emili et al., 2020).
Natural Pigment in Marine Life : It is a carotenoids-like pigment found in starfish, and its structure has been confirmed through spectroscopic methods (Tanaka & Katayama, 1976).
Immunomodulatory Effects : Astaxanthin, a compound related to 7,8-Didehydroastaxanthin, has been shown to decrease oxidative stress, inflammation, and enhance the immune response (Park et al., 2010).
Cytoprotective Effects : 7,8-DHF shows cytoprotective effects against oxidative stress-induced cellular damage, mediated by the activation of specific cellular pathways (Kang et al., 2015).
Inhibition of Macrophage Activation : Astaxanthin, another related compound, has inhibitory effects on macrophage activation and pro-inflammatory cytokine secretion (Kishimoto et al., 2010).
Stimulating Vitamin D3 Production : 1,25-Dihydroxyvitamin D3 has been found to increase 7,8-didehydrocholesterol levels, suggesting a regulatory role in vitamin D3 production in skin (Esvelt et al., 1980).
Potential in Drug Development : Isolation of new 7,8-didehydroprotoberberine alkaloids offers new compounds for the development of drugs with cholinesterase inhibitory activity (Safa et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-2,4,4-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-21,23,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQRJBLJDFPOBX-AKKQMVQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C#CC2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313436 | |
| Record name | 7,8-Didehydroastaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Didehydroastaxanthin | |
CAS RN |
19866-02-5 | |
| Record name | 7,8-Didehydroastaxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19866-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asterinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019866025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Didehydroastaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-DIDEHYDROASTAXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBJ4WSK12V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



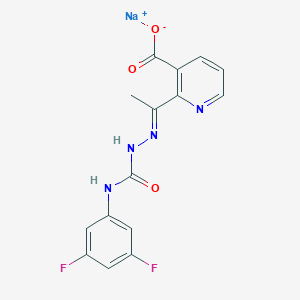
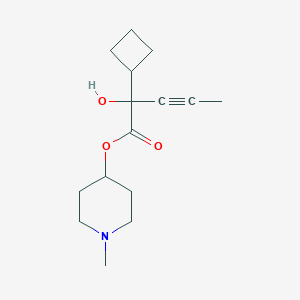
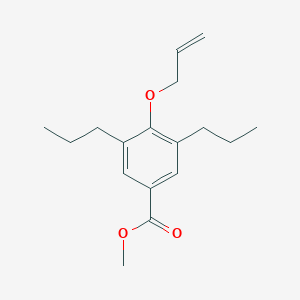
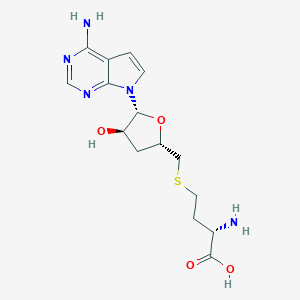
![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)
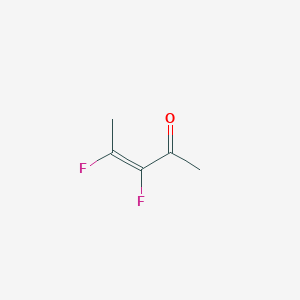
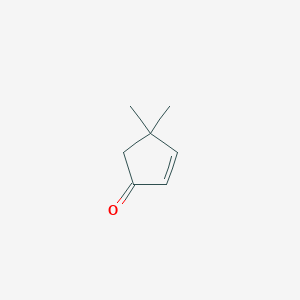
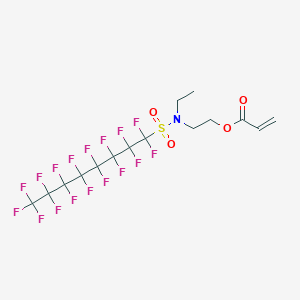
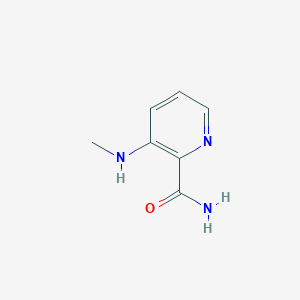
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)
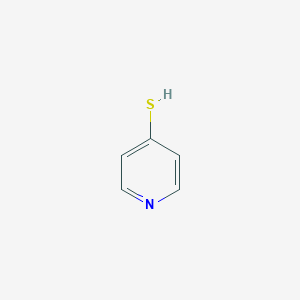
![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)
